Dihydroartemisinin impurity F Dihydroartemisinin impurity F Dihydroartemisinin impurity F is a natural product found in Artemisia annua with data available.
Brand Name: Vulcanchem
CAS No.: 173427-03-7
VCID: VC21099061
InChI: InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
SMILES: CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol

Dihydroartemisinin impurity F

CAS No.: 173427-03-7

Cat. No.: VC21099061

Molecular Formula: C14H22O4

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Dihydroartemisinin impurity F - 173427-03-7

Specification

Description Dihydroartemisinin impurity F is a natural product found in Artemisia annua with data available.
CAS No. 173427-03-7
Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
IUPAC Name (2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid
Standard InChI InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
Standard InChI Key SRIAUFRKRAJBGZ-YJQGPUDQSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O
SMILES CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
Canonical SMILES CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator